molecular formula C18H25NO3S B497432 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide CAS No. 428466-21-1

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide

Cat. No. B497432
CAS RN: 428466-21-1
M. Wt: 335.5g/mol
InChI Key: WLSIRDWGYPZHEF-UHFFFAOYSA-N
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Description

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide is a chemical compound with the molecular formula C18H25NO3S . It has a molecular weight of 335.46 .

Scientific Research Applications

Catalytic Applications

A study on cationic palladium(II) complexes featuring phosphine sulfonamide ligands explored their use in catalytic ethylene oligomerization. These complexes, which include similar sulfonamide structures, demonstrate significant activity in ethylene dimerization, producing 1-butene with moderate activity. The research highlighted the influence of phosphino substituents on the oligomerization behavior, with variations in substituents affecting the product distribution between 1-butene and 1-hexene. This study provides insight into the potential use of sulfonamide-based ligands in catalysis and polymer production processes (张延路 et al., 2014).

Antioxidant Activity

The antioxidant effects of 4-ethoxy-phenols, including those with sulfonamide structures, were evaluated through various assays. Compound 6f exhibited the highest antioxidant activity, surpassing standard antioxidants like BHT and trolox in certain tests. This suggests that sulfonamide derivatives, potentially including 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide, could be effective antioxidants, beneficial in preventing oxidative stress-related diseases (Javier E. Rubio-Cortés et al., 2021).

Molecular Structure Influence

Research on N-phenyl-2-phthalimidoethanesulfonamide derivatives, including those with similar sulfonamide frameworks, demonstrated how substituents impact molecular structure and intermolecular interactions. This study is crucial for understanding the structural requirements for sulfonamide derivatives in drug design, highlighting their potential in developing new therapeutics with optimized molecular interactions (R. Sevinçek et al., 2018).

Environmental Persistence and Behavior

A study on the phase partitioning of perfluoroalkyl sulfonamides (PFASs) in indoor and outdoor environments sheds light on the persistence and transport mechanisms of sulfonamide compounds. By examining their concentrations and partitioning between gas and particle phases, this research provides insights into the environmental fate of sulfonamide derivatives, including their potential degradation pathways and accumulation in remote areas (M. Shoeib et al., 2004).

Anticancer and Enzyme Inhibition

Sulfonamide derivatives have been studied for their cytotoxic activities against tumor cells and their ability to inhibit carbonic anhydrase isoenzymes, critical for various physiological processes. These studies suggest the potential therapeutic applications of sulfonamide compounds, including this compound, in cancer treatment and enzyme regulation (K. Kucukoglu et al., 2016).

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide is not clear as it seems to be not widely studied .

Future Directions

The future directions for the study of 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide are not clear due to the lack of available information .

properties

IUPAC Name

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-11-19(12-5-2)23(20,21)18-10-8-15-13-17(22-6-3)9-7-16(15)14-18/h7-10,13-14H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSIRDWGYPZHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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